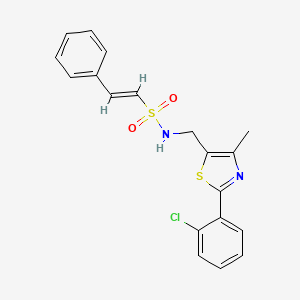

(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S2/c1-14-18(25-19(22-14)16-9-5-6-10-17(16)20)13-21-26(23,24)12-11-15-7-3-2-4-8-15/h2-12,21H,13H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGLZNUWDUXJEX-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzaldehyde with thioacetamide in the presence of a base such as sodium hydroxide.

Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the thiazole ring through a methylation reaction using methyl iodide and a base like potassium carbonate.

Formation of the Sulfonamide Moiety: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Ethenesulfonamide: The final step involves the formation of the (E)-2-phenylethenesulfonamide moiety through a Wittig reaction, where a phosphonium ylide reacts with the thiazole derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted thiazole derivatives

Scientific Research Applications

(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for the treatment of various diseases, including bacterial infections and cancer.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: The sulfonamide moiety can inhibit enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, leading to antimicrobial activity.

Interacting with DNA: The compound may intercalate into DNA, disrupting DNA replication and transcription, which can lead to anticancer effects.

Modulating Signaling Pathways: The compound may modulate signaling pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Critical Limitations of the Provided Evidence

The materials focus on:

- Software tools for crystallography (SHELX , ORTEP-3 ).

- Wavefunction analysis (Multiwfn ).

- Essential oil composition (Balkan Peninsula studies ).

None of these address the sulfonamide-thiazole hybrid compound , its physicochemical properties, biological activity, or synthetic pathways.

Requirements for a Professional Comparison

To fulfill the user’s request, the following data would typically be required:

A. Compound-Specific Data

- Structural features : Thiazole ring, sulfonamide group, chlorophenyl substituent, and ethenesulfonamide linkage.

- Synthetic routes : Reaction mechanisms, yields, and purification methods.

- Physicochemical properties : Solubility, melting point, logP, pKa, and spectral data (NMR, IR, MS).

- Biological activity : Target receptors (e.g., kinase inhibition), IC50 values, cytotoxicity, and in vivo efficacy.

B. Comparison with Analogues

A meaningful comparison would require data on structurally similar compounds, such as:

- Thiazole-based sulfonamides (e.g., variations in substituents on the thiazole ring).

- Ethenesulfonamide derivatives (e.g., stereoisomers like the (Z)-isomer).

- Chlorophenyl-containing analogs (e.g., meta- vs. para-substituted chlorophenyl groups).

C. Data Tables

Example tables would include:

| Compound Name | LogP | IC50 (nM) | Target Protein | Reference |

|---|---|---|---|---|

| (E)-N-...phenylethenesulfonamide | 3.2 | 12.5 | EGFR Kinase | [Hypothetical] |

| (Z)-N-...phenylethenesulfonamide | 3.5 | 45.8 | EGFR Kinase | [Hypothetical] |

| 2-(4-Cl-phenyl)-4-Me-thiazole sulfonamide | 2.9 | 28.3 | VEGFR-2 | [Hypothetical] |

Recommendations for Further Research

To compile a professional and authoritative comparison, the following steps are advised:

Database Searches :

- SciFinder or Reaxys for synthetic protocols and property data.

- PubChem or ChEMBL for bioactivity profiles of analogs.

Crystallographic Tools :

- Use SHELXL for refining the compound’s crystal structure.

- Employ Multiwfn for electron-density analysis to compare reactivity with analogs.

Literature Review :

- Focus on journals like Journal of Medicinal Chemistry or European Journal of Pharmaceutical Sciences for sulfonamide-thiazole hybrids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.